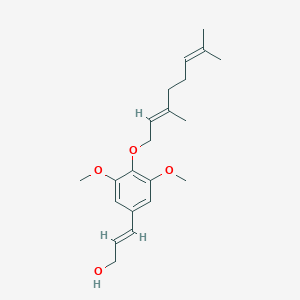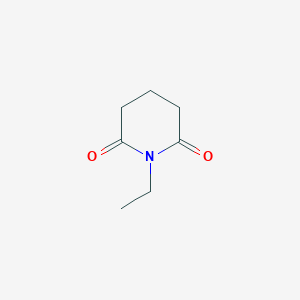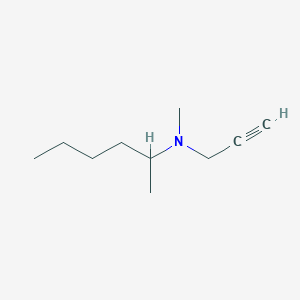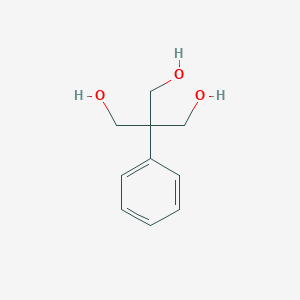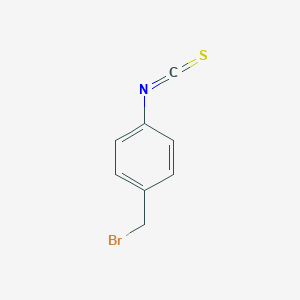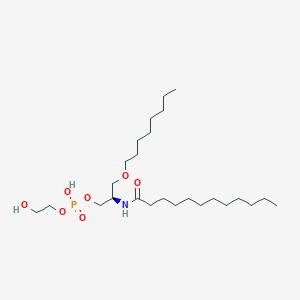
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol, also known as ODAPG, is a synthetic phospholipid that has gained significant attention in scientific research due to its potential applications in various fields. ODAPG is a glycerophospholipid derivative that contains a hydrophobic octyl chain and a hydrophilic phosphoryl head group.
Wissenschaftliche Forschungsanwendungen
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol is in the field of drug delivery. Due to its amphiphilic nature, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can form stable liposomes that can encapsulate hydrophobic drugs and deliver them to specific target cells. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol-based liposomes have been shown to have superior drug loading capacity and stability compared to conventional liposomes.
Wirkmechanismus
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol exerts its biological effects through its interaction with cell membranes. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can integrate into the cell membrane and alter its fluidity and permeability. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has also been shown to modulate the activity of various membrane-bound enzymes and receptors. These effects can lead to changes in cellular signaling pathways and ultimately affect cellular functions.
Biochemische Und Physiologische Effekte
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has been shown to have a wide range of biochemical and physiological effects. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can induce apoptosis in cancer cells by altering the expression of various apoptotic signaling proteins. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has also been shown to modulate the activity of various ion channels and transporters, which can affect cellular homeostasis. In addition, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol is its ability to form stable liposomes that can encapsulate hydrophobic drugs. This property makes 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol an attractive candidate for drug delivery applications. However, the synthesis of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can be challenging and requires specialized equipment and expertise. In addition, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can be expensive to produce, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol research. One area of interest is the development of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol-based liposomes for targeted drug delivery. Another area of interest is the investigation of the effects of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol on various membrane-bound enzymes and receptors. In addition, the development of new synthesis methods for 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol could lead to more efficient and cost-effective production. Overall, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has the potential to be a valuable tool in various fields of scientific research.
Synthesemethoden
The synthesis of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol involves the reaction of 1-octanol, dodecanoyl chloride, and glycerol-3-phosphate in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps. The purity of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
142723-65-7 |
|---|---|
Produktname |
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol |
Molekularformel |
C25H52NO7P |
Molekulargewicht |
509.7 g/mol |
IUPAC-Name |
[(2R)-2-(dodecanoylamino)-3-octoxypropyl] 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-3-5-7-9-11-12-13-14-16-18-25(28)26-24(23-33-34(29,30)32-21-19-27)22-31-20-17-15-10-8-6-4-2/h24,27H,3-23H2,1-2H3,(H,26,28)(H,29,30)/t24-/m1/s1 |
InChI-Schlüssel |
OXROQEHXCANNEM-XMMPIXPASA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@H](COCCCCCCCC)COP(=O)(O)OCCO |
SMILES |
CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO |
Andere CAS-Nummern |
142723-65-7 |
Synonyme |
(R)-1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol 1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol ODADGPG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



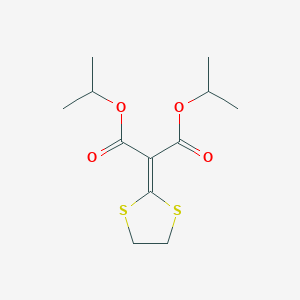
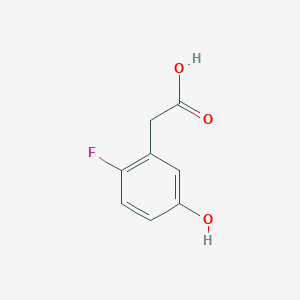
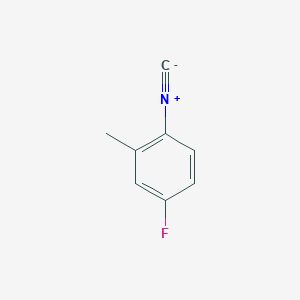
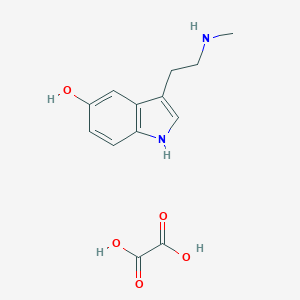
![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)
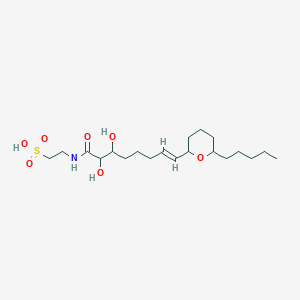
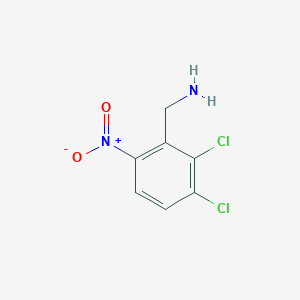
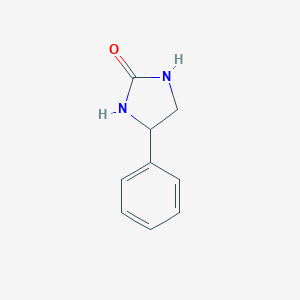
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
